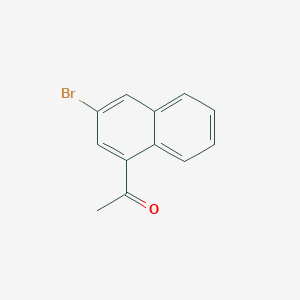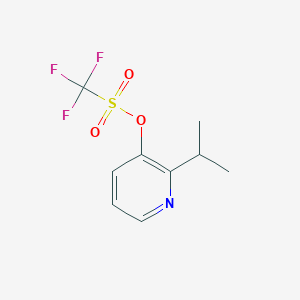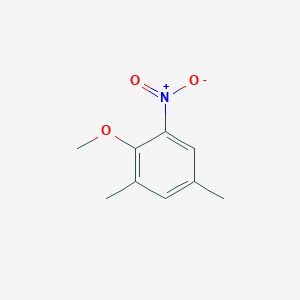
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is an azo dye compound known for its vibrant color properties. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textiles, cosmetics, and biological staining.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the final azo dye compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthoic acid moiety.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted derivatives depending on the reagents used.
科学的研究の応用
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in biological staining to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
作用機序
The mechanism of action of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications .
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-{[2-(dimethylamino)ethyl]amino}-1-naphthyl)diazenyl]benzenesulfonic acid hydrochloride
Uniqueness
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both the azo group and the naphthoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
特性
CAS番号 |
65624-36-4 |
|---|---|
分子式 |
C17H13N3O5S |
分子量 |
371.4 g/mol |
IUPAC名 |
3-hydroxy-4-[(4-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O5S/c18-26(24,25)12-7-5-11(6-8-12)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23/h1-9,21H,(H,22,23)(H2,18,24,25) |
InChIキー |
NBQJKNSAKITVLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)








